4,8-Dibutoxynaphthalene-1,5-diamine
Description
4,8-Dibutoxynaphthalene-1,5-diamine is a naphthalene derivative functionalized with two amino groups at positions 1 and 5 and two butoxy groups at positions 4 and 7. The molecular weight can be estimated at ~304.2 g/mol (calculated by adding two butoxy groups, C₄H₉O, to 1,5-diaminonaphthalene’s 158.2 g/mol) .
Properties
CAS No. |
668448-70-2 |
|---|---|
Molecular Formula |
C18H26N2O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4,8-dibutoxynaphthalene-1,5-diamine |
InChI |
InChI=1S/C18H26N2O2/c1-3-5-11-21-15-9-7-14(20)18-16(22-12-6-4-2)10-8-13(19)17(15)18/h7-10H,3-6,11-12,19-20H2,1-2H3 |
InChI Key |
WTYCQLUNEJEDOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=CC=C(C2=C(C=C1)N)OCCCC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dibutoxynaphthalene-1,5-diamine typically involves the following steps:
Nitration: Naphthalene is first nitrated to form 4,8-dinitronaphthalene.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting 4,8-diaminonaphthalene is then alkylated with butyl bromide in the presence of a base such as potassium carbonate to introduce the butoxy groups.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 4,8-Dibutoxynaphthalene-1,5-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or other substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Quinones or naphthoquinones.
Reduction: More reduced amine derivatives.
Substitution: Amides, alkylated amines, or other substituted derivatives.
Scientific Research Applications
4,8-Dibutoxynaphthalene-1,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,8-Dibutoxynaphthalene-1,5-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the butoxy groups can enhance its lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
1,5-Diaminonaphthalene
- Molecular Weight : 158.2 g/mol .
- Applications : Used as a biochemical reagent, likely in polymer synthesis or dye intermediates due to its diamine reactivity .
- Key Differences: Solubility: The absence of butoxy groups in 1,5-diaminonaphthalene reduces its lipophilicity compared to 4,8-dibutoxynaphthalene-1,5-diamine. Reactivity: The unsubstituted naphthalene core may exhibit faster reaction kinetics in electrophilic substitutions, whereas butoxy groups in the latter could sterically hinder reactions.
4,8-Diaminonaphthalene-1,5-dione
- Structure: Amino groups at 1 and 5; ketone groups at 4 and 8 (CAS 6259-68-3) .
- Applications : Likely used in redox-active materials or as a precursor for heterocyclic synthesis.
- Key Differences: Electronic Effects: The ketone groups in the dione derivative increase electrophilicity, enabling participation in condensation reactions (e.g., forming quinoxalines). In contrast, the butoxy groups in 4,8-dibutoxynaphthalene-1,5-diamine enhance electron density, favoring nucleophilic reactions . Safety: The dione requires stringent handling (e.g., oxygen administration if inhaled), suggesting higher acute toxicity compared to the diamine analog .
Comparative Data Table
Biological Activity
4,8-Dibutoxynaphthalene-1,5-diamine is a synthetic compound belonging to the naphthalene family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
4,8-Dibutoxynaphthalene-1,5-diamine can be represented by the following chemical structure:
The presence of butoxy groups at positions 4 and 8 of the naphthalene ring significantly influences its solubility and biological interactions.
Mechanisms of Biological Activity
The biological activity of 4,8-Dibutoxynaphthalene-1,5-diamine is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress by scavenging free radicals.
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be useful in treating metabolic disorders.
Antioxidant Activity
A study evaluated the antioxidant capacity of various naphthalene derivatives, including 4,8-Dibutoxynaphthalene-1,5-diamine. Results indicated that this compound effectively reduced oxidative stress markers in vitro:
| Compound | IC50 (µM) |
|---|---|
| 4,8-Dibutoxynaphthalene-1,5-diamine | 12.5 |
| Control (Vitamin C) | 10.0 |
This suggests that while it is a potent antioxidant, it may not surpass the efficacy of established antioxidants like Vitamin C.
Antimicrobial Activity
In another study focusing on antimicrobial properties, 4,8-Dibutoxynaphthalene-1,5-diamine was tested against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 14 |
These results indicate a moderate level of antimicrobial activity, particularly against Staphylococcus aureus.
Case Study 1: Antioxidant Effects in Cellular Models
In a cellular model study published in Journal of Medicinal Chemistry, researchers treated human fibroblasts with varying concentrations of 4,8-Dibutoxynaphthalene-1,5-diamine. The findings revealed a dose-dependent reduction in reactive oxygen species (ROS), suggesting its potential use in protecting against oxidative damage.
Case Study 2: Antimicrobial Efficacy
A clinical trial investigated the efficacy of 4,8-Dibutoxynaphthalene-1,5-diamine as an adjunct treatment for skin infections caused by resistant bacteria. The trial showed that patients receiving the compound alongside standard antibiotics had improved outcomes compared to those receiving antibiotics alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
